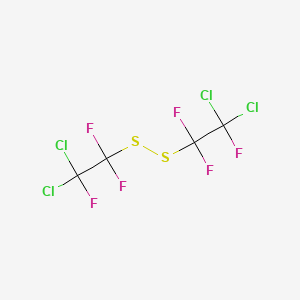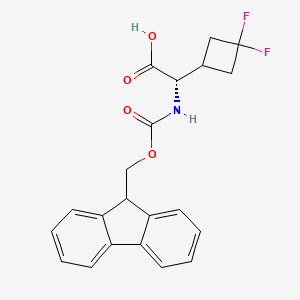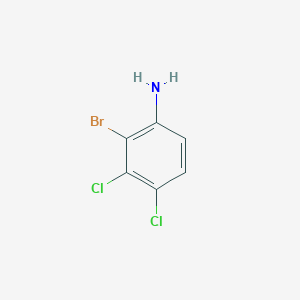
2-Bromo-3,4-dichloroaniline
概要
説明
2-Bromo-3,4-dichloroaniline is a chemical compound with the molecular formula C6H4BrCl2N and a molecular weight of 240.91 g/mol. This compound is an aniline derivative, where the aniline ring is substituted with bromine and chlorine atoms. It is known for its unique physical and chemical properties, making it valuable in various scientific experiments and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
2-Bromo-3,4-dichloroaniline can be synthesized through electrophilic bromination of 3,4-dichloroaniline. The process involves the following steps:
Starting Material: 3,4-dichloroaniline is dissolved in a suitable solvent, such as hydrochloric acid or sulfuric acid, to form 3,4-dichloroaniline hydrochloride or sulfate.
Bromination: Bromine is added dropwise to the solution at room temperature while stirring, resulting in the formation of this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient mixing to achieve consistent results .
化学反応の分析
Types of Reactions
2-Bromo-3,4-dichloroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the aniline ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学的研究の応用
2-Bromo-3,4-dichloroaniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate the effects of halogenated anilines on biological systems.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-Bromo-3,4-dichloroaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,3-Dichloroaniline: Similar in structure but lacks the bromine atom.
2,4-Dichloroaniline: Another dichloroaniline isomer with chlorine atoms at different positions.
2,5-Dichloroaniline: Differently substituted dichloroaniline isomer.
2,6-Dichloroaniline: Another isomer with chlorine atoms at different positions.
3,4-Dichloroaniline: Lacks the bromine atom but has chlorine atoms at the same positions.
Uniqueness
2-Bromo-3,4-dichloroaniline is unique due to the presence of both bromine and chlorine atoms on the aniline ring. This unique substitution pattern imparts distinct physical and chemical properties, making it valuable for specific applications in scientific research and industry.
特性
IUPAC Name |
2-bromo-3,4-dichloroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-5-4(10)2-1-3(8)6(5)9/h1-2H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUYELJDMIVIDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Br)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



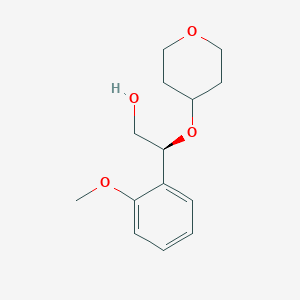
![(3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride](/img/structure/B6306642.png)

![Tert-butyl n-[(3r,4r)-4-fluoropiperidin-3-yl]-n-methylcarbamate](/img/structure/B6306649.png)
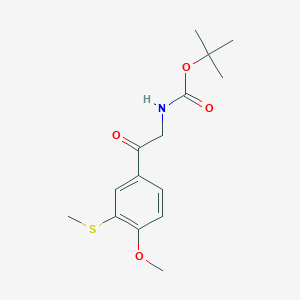
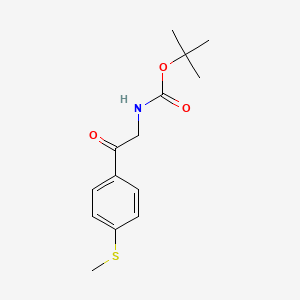
![2-Oxo-2,4-dihydrobenzo[d][1,3]oxazine-7-boronic acid pinacol ester](/img/structure/B6306668.png)
![Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate](/img/structure/B6306691.png)

